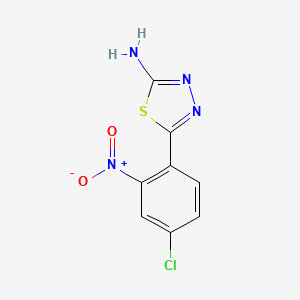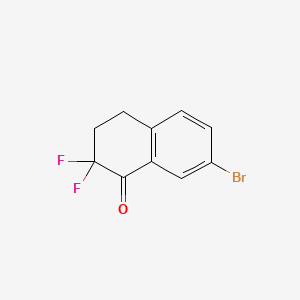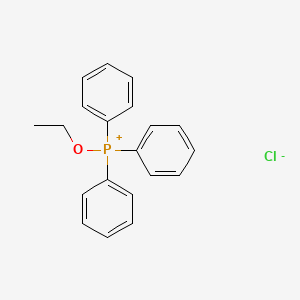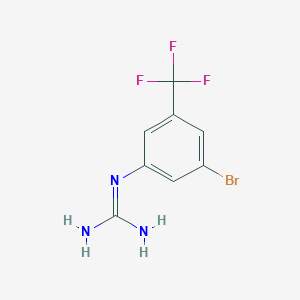
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine typically involves several steps:
Starting Material: The synthesis begins with 3-bromo-5-(trifluoromethyl)aniline.
Reaction with Cyanamide: The aniline derivative is reacted with cyanamide under acidic conditions to form the corresponding guanidine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity. The guanidine moiety can interact with various biological molecules, potentially leading to modulation of their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(3-Bromo-5-(trifluoromethyl)phenyl)guanidine can be compared with other similar compounds, such as:
1-(3-Bromo-5-(trifluoromethyl)phenyl)urea: Similar structure but with a urea group instead of guanidine.
1-(3-Bromo-5-(trifluoromethyl)phenyl)thiourea: Contains a thiourea group, which can lead to different chemical and biological properties.
3-Bromo-5-(trifluoromethyl)aniline: The precursor in the synthesis of the guanidine derivative, with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H7BrF3N3 |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-5-1-4(8(10,11)12)2-6(3-5)15-7(13)14/h1-3H,(H4,13,14,15) |
InChI Key |
NHVZAGDWNRKGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C(N)N)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



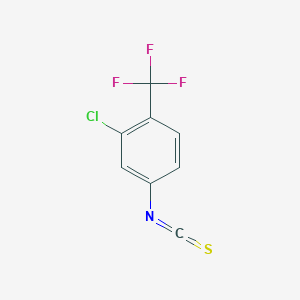
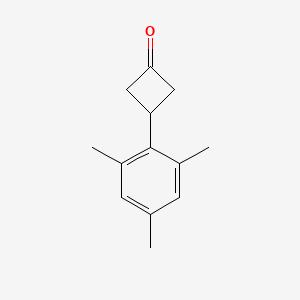
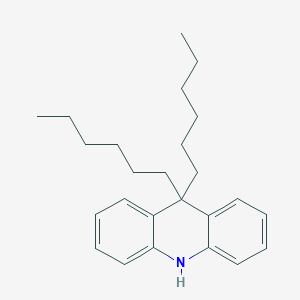
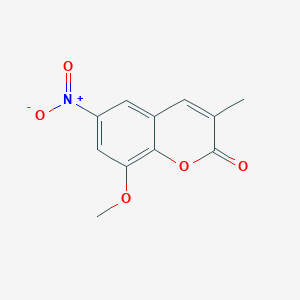
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
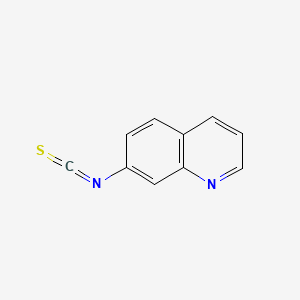
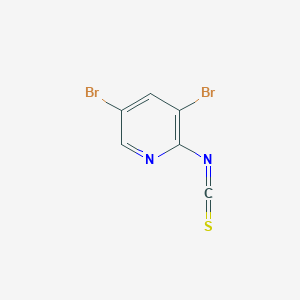
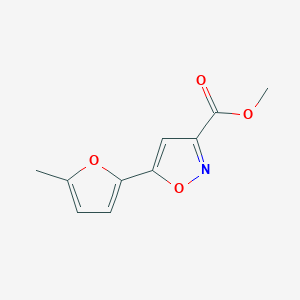
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
